2-(Furan-2-yl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a complex organic compound that features a furan ring, an oxazole ring, and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the oxazole ring: This often involves the reaction of an α-haloketone with an amide or nitrile.
Attachment of the piperazine moiety: This step might involve nucleophilic substitution reactions where the piperazine ring is introduced.
Final coupling: The final step would involve coupling the furan, oxazole, and piperazine components under specific conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of various alkyl or acyl groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
Due to its complex structure, it might exhibit interesting biological activities, making it a candidate for drug discovery and development.
Medicine
Industry
In the industrial sector, such compounds could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- 2-(Furan-2-yl)-5-(4-(2-nitrobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
Uniqueness
The presence of the methoxybenzoyl group in 2-(Furan-2-yl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile might confer unique electronic and steric properties, potentially leading to different biological activities compared to its analogs.
Properties
IUPAC Name |
2-(furan-2-yl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-26-16-6-3-2-5-14(16)19(25)23-8-10-24(11-9-23)20-15(13-21)22-18(28-20)17-7-4-12-27-17/h2-7,12H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKLYUHNKCXFGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CO4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.